molecular formula C14H21Cl2N3O2 B13863597 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide

4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide

Katalognummer: B13863597
Molekulargewicht: 334.2 g/mol
InChI-Schlüssel: SEHADVWVUBOTQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide is a chemical compound with the molecular formula C14H21Cl2N3O2 and a molecular weight of 334.24 g/mol . It is known for its unique structure, which includes both amino and chloro substituents on a benzamide core, making it a compound of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide typically involves the reaction of 4-amino-3,5-dichlorobenzoyl chloride with 2-(diethylamino)ethylamine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzamides .

Wissenschaftliche Forschungsanwendungen

4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
  • 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide

Uniqueness

4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C14H21Cl2N3O2

Molekulargewicht

334.2 g/mol

IUPAC-Name

4-amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C14H21Cl2N3O2/c1-4-19(5-2)7-6-18-14(20)9-8-10(15)12(17)11(16)13(9)21-3/h8H,4-7,17H2,1-3H3,(H,18,20)

InChI-Schlüssel

SEHADVWVUBOTQB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C(=C1OC)Cl)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.